

Application Notes and Protocols for Developing a Pneumadin Knockout Rat Model

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pneumadin, rat*

Cat. No.: *B13899734*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumadin, also known as Coiled-Coil Domain Containing 186 (CCDC186), is a protein implicated in the maturation and trafficking of dense-core vesicles within neuronal and endocrine cells.[1][2] These vesicles are crucial for the storage and secretion of hormones and neurotransmitters. Functional studies in mouse models and human genetics have linked Pneumadin deficiency to severe consequences, including postnatal lethality, abnormal glucose homeostasis, and defective hormone secretion, highlighting its critical role in neuroendocrine function.[3] Mutations in the CCDC186 gene are associated with severe neurodevelopmental disorders characterized by seizures, endocrine disturbances, and brain abnormalities.[1][2]

The development of a Pneumadin knockout (KO) rat model offers a valuable tool to further investigate the in-vivo function of this protein. Rats, being physiologically more similar to humans than mice in certain aspects of metabolism and neurobiology, can provide novel insights into the pathological mechanisms underlying Pneumadin-related disorders and serve as a platform for testing potential therapeutic interventions.

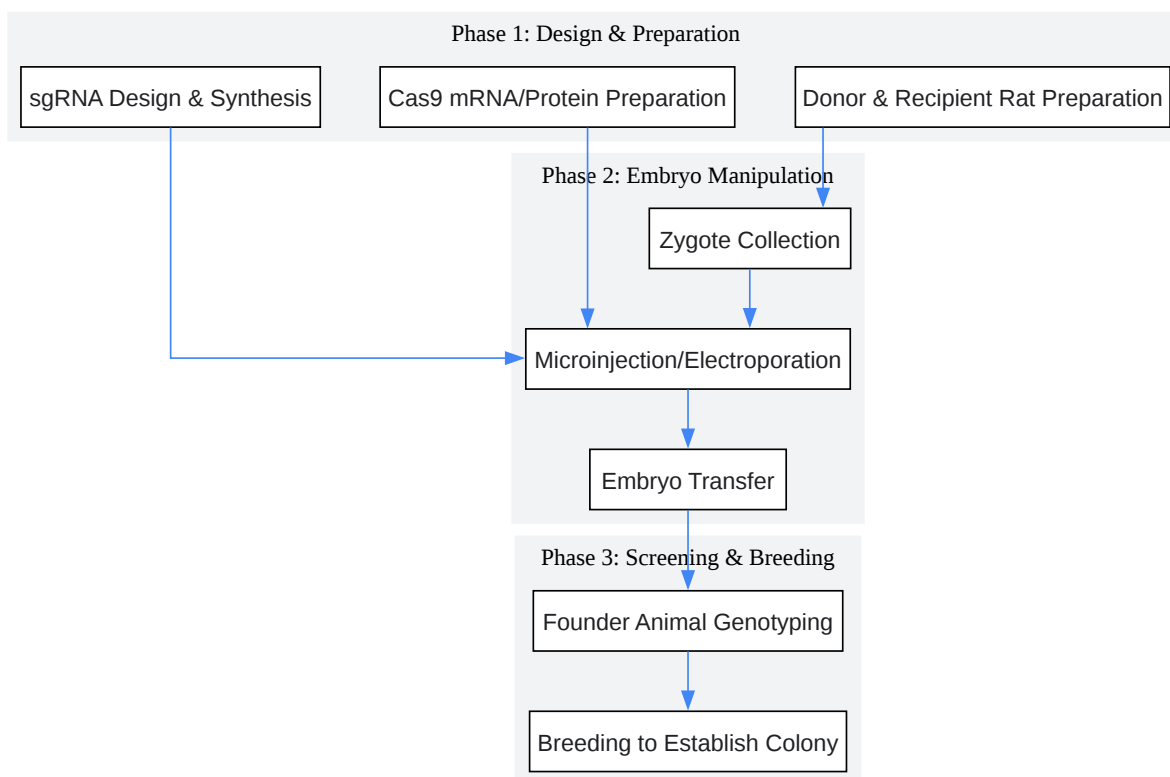
This document provides detailed application notes and protocols for the generation and characterization of a Pneumadin knockout rat model using CRISPR-Cas9 technology.

Generation of Pneumadin (Ccdc186) Knockout Rat Model

The CRISPR-Cas9 system is a powerful and efficient tool for generating knockout animal models. The strategy involves introducing a double-strand break in the target gene, *Ccdc186*, leading to frameshift mutations and a subsequent loss of protein function.

Experimental Workflow

The overall workflow for generating the Pneumadin KO rat is depicted below.



[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for generating a Pneumadin KO rat.

Protocol: CRISPR-Cas9 Mediated Knockout of Rat *Ccdc186*

1.2.1. sgRNA Design and Synthesis

- **Target Selection:** Identify a suitable target site in an early exon of the rat *Ccdc186* gene. Targeting an early exon increases the probability of generating a null allele. The rat *Ccdc186* gene sequence can be obtained from the NCBI database.
- **sgRNA Design:** Use online design tools (e.g., CRISPOR) to design sgRNAs with high on-target scores and low off-target potential. Select 2-3 of the best-scoring sgRNAs.
- **Synthesis:** Synthesize the selected sgRNAs in vitro using a commercially available kit.

1.2.2. Preparation of Cas9 and Embryos

- **Cas9:** Prepare high-quality Cas9 mRNA or purified Cas9 protein.
- **Animal Preparation:** Use a standard protocol for superovulation in female Sprague-Dawley rats (or another suitable strain) and mate them with fertile males.
- **Zygote Collection:** Collect fertilized one-cell embryos from the oviducts of superovulated females.

1.2.3. Microinjection or Electroporation

- **Preparation of Injection Mix:** Prepare a microinjection mix containing Cas9 mRNA/protein and the synthesized sgRNAs in an appropriate injection buffer.
- **Microinjection:** Microinject the CRISPR-Cas9 mix into the cytoplasm or pronucleus of the collected zygotes.
- **Electroporation (Alternative):** Alternatively, electroporation can be used to deliver the CRISPR-Cas9 components into the embryos.

1.2.4. Embryo Transfer and Generation of Founder Animals

- **Embryo Culture:** Culture the manipulated embryos in a suitable medium for a short period.
- **Embryo Transfer:** Transfer the viable embryos into the oviducts of pseudopregnant female rats.
- **Birth of Pups:** Pups are typically born after 21-23 days.

Protocol: Genotyping of Founder Animals

- DNA Extraction: At 2-3 weeks of age, collect a small tail biopsy from each pup and extract genomic DNA.
- PCR Amplification: Design PCR primers flanking the sgRNA target site in the Ccdc186 gene. Amplify the target region from the extracted genomic DNA.
- Mutation Analysis:
 - T7 Endonuclease I (T7E1) Assay: Use a T7E1 assay to screen for the presence of insertions or deletions (indels) in the PCR products.
 - Sanger Sequencing: Sequence the PCR products from T7E1-positive samples to confirm the presence of a frameshift mutation.

Table 1: Expected Genotyping Results for Founder Animals

Animal ID	PCR Product Size (bp)	T7E1 Digestion	Sequencing Result	Genotype
F0-01	~500	Cleaved bands	7 bp deletion (frameshift)	Heterozygous KO
F0-02	~500	No cleavage	Wild-type sequence	Wild-type (WT)
F0-03	~500	Cleaved bands	2 bp insertion (frameshift)	Heterozygous KO
F0-04	~490 / ~500	Cleaved bands	10 bp deletion / WT	Mosaic

Phenotypic Characterization of Pneumadin KO Rats

Given the known function of Pneumadin, a comprehensive phenotypic analysis should be conducted, focusing on neuroendocrine, metabolic, and behavioral aspects.

General Health and Survival

- **Monitoring:** Record body weight, food and water intake, and general health status daily for the first few weeks and then weekly.
- **Survival Rate:** Determine the survival rate of homozygous KO pups, as the knockout mouse model exhibits postnatal lethality.

Table 2: General Health and Survival Data

Genotype	n	Body Weight at Weaning (g)	Survival to Adulthood (%)
Wild-type			
Heterozygous			
Homozygous KO			

Neuroendocrine and Metabolic Analysis

2.2.1. Protocol: Glucose Homeostasis Assessment

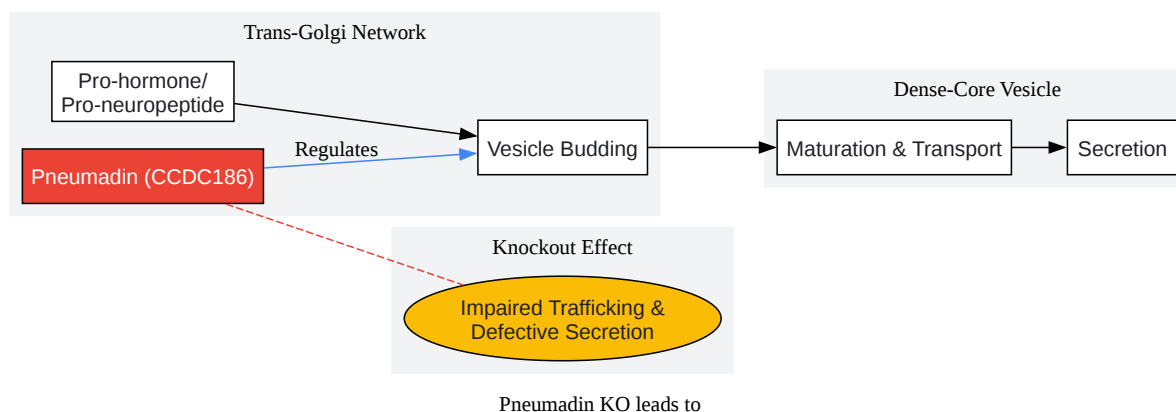
- **Fasting Blood Glucose:** Measure blood glucose levels after an overnight fast.
- **Glucose Tolerance Test (GTT):** Administer an intraperitoneal injection of glucose and measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-injection.
- **Insulin and Corticosterone Levels:** Collect blood samples and measure plasma insulin and corticosterone levels using ELISA kits.

Table 3: Metabolic Parameters

Genotype	Fasting Glucose (mg/dL)	GTT AUC	Plasma Insulin (ng/mL)	Plasma Corticosterone (µg/dL)
Wild-type				
Homozygous KO				

2.2.2. Potential Signaling Pathway Alterations

The disruption of Pneumadin is expected to impact dense-core vesicle trafficking, potentially affecting pathways involved in hormone and neurotransmitter secretion.



[Click to download full resolution via product page](#)

Figure 2: Hypothesized role of Pneumadin in dense-core vesicle trafficking.

Behavioral Analysis

A battery of behavioral tests should be performed to assess general activity, anxiety-like behavior, and cognitive function. Tests should be conducted in order from least to most stressful.

2.3.1. Protocol: Behavioral Test Battery

- Open Field Test: To assess locomotor activity and anxiety-like behavior.
- Elevated Plus Maze: To measure anxiety-like behavior.
- Forced Swim Test: To assess depressive-like behavior.

Table 4: Behavioral Test Results

Genotype	Open Field: Total Distance (m)	Elevated Plus Maze: Time in Open Arms (s)	Forced Swim Test: Immobility Time (s)
Wild-type			
Homozygous KO			

Histological Analysis

2.4.1. Protocol: Brain and Endocrine Organ Histology

- **Tissue Collection:** At the end of the study, perfuse the rats and collect the brain, pituitary gland, adrenal glands, and pancreas.
- **Fixation and Sectioning:** Fix the tissues in 4% paraformaldehyde, embed in paraffin, and cut sections.
- **Staining:** Stain sections with Hematoxylin and Eosin (H&E) to examine the general morphology.
- **Immunohistochemistry:** Perform immunohistochemistry for relevant markers, such as specific hormones in the pituitary or markers of neuronal integrity in the brain.

Conclusion

The development of a Pneumadin knockout rat model will provide a crucial tool for dissecting the in-vivo roles of this protein in neuroendocrine function and disease. The detailed protocols and application notes provided here offer a comprehensive framework for the generation and characterization of this valuable animal model, which will ultimately aid in the development of therapeutic strategies for Pneumadin-related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CRISPR-Cas9 Genome Editing of Rat Embryos using Adeno-Associated Virus (AAV) and 2-Cell Embryo Electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomic Study of Aging in fa/fa Rats: Multiplatform Urine and Serum Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Developing a Pneumadin Knockout Rat Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13899734#developing-a-pneumadin-knockout-rat-model]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com